molecular formula C19H22BrNO2 B4892668 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide

Cat. No.: B4892668
M. Wt: 376.3 g/mol
InChI Key: PLQPSFLMXCYAJM-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated phenoxy group and a phenylpropyl side chain, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide typically involves the following steps:

    Bromination: The starting material, 3,5-dimethylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3,5-dimethylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-(4-bromo-3,5-dimethylphenoxy)acetic acid.

    Amidation: Finally, the acetic acid derivative is reacted with 3-phenylpropylamine under dehydrating conditions (e.g., using a coupling agent like EDCI) to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl side chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving brominated phenoxy compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The brominated phenoxy group could play a role in binding to target proteins, while the phenylpropyl side chain might influence the compound’s overall bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(4-bromo-3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide: Similar structure with a shorter phenyl side chain.

    2-(4-bromo-3,5-dimethylphenoxy)-N-(3-phenylpropyl)propionamide: Similar structure with a propionamide group instead of acetamide.

Uniqueness

The presence of the bromine atom and the specific arrangement of the phenoxy and phenylpropyl groups make 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide unique

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO2/c1-14-11-17(12-15(2)19(14)20)23-13-18(22)21-10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQPSFLMXCYAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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